molecular formula C26H34N2O12 B2766114 (e)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1h)-one l-ta CAS No. 1268593-77-6

(e)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1h)-one l-ta

Cat. No.: B2766114
CAS No.: 1268593-77-6
M. Wt: 566.56
InChI Key: IQKMSBVFPMEYGK-VOTSOKGWSA-N
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Description

The compound “(e)-1-(3-(3,5-Dimethoxy-4-(2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2(1h)-one l-ta” is a chemical substance with the CAS Number: 1268593-77-6 . It has a molecular weight of 566.56 and its IUPAC name is (E)-1- (3- (3,5-dimethoxy-4- (2-morpholinoethoxy)phenyl)acryloyl)-5,6-dihydropyridin-2 (1H)-one (2R,3R)-2,3-dihydroxysuccinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H28N2O6.C4H6O6/c1-27-18-15-17 (6-7-21 (26)24-8-4-3-5-20 (24)25)16-19 (28-2)22 (18)30-14-11-23-9-12-29-13-10-23;5-1 (3 (7)8)2 (6)4 (9)10/h3,5-7,15-16H,4,8-14H2,1-2H3;1-2,5-6H, (H,7,8) (H,9,10)/b7-6+;/t;1-,2-/m.1/s1 . This code can be used to generate a 3D structure of the molecule for further analysis.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid and it is stored at room temperature .

Scientific Research Applications

Toxicological Evaluation and Environmental Applications

Dimethomorph is under development as an agricultural fungicide, indicating its potential use in crop protection and its importance in studying its environmental impact and safety profile (Veenstra & Owen, 1992). Furthermore, studies on biosorbents for removing pesticides from wastewaters highlight the relevance of such compounds in environmental remediation (Boudesocque et al., 2008).

Medicinal Chemistry and Drug Development

Compounds with morpholine and dihydropyridine moieties, similar to the query compound, have been investigated for their antihypertensive and antiarrhythmic properties (Abrego et al., 2010). This suggests potential applications in cardiovascular drug development. Additionally, chalcone-imide derivatives , related in structural motifs to the query compound, have shown anticancer, antimicrobial activities, and enzyme inhibition profiles , highlighting their potential in therapeutic applications (Kocyigit et al., 2018).

Materials Science and Polymer Chemistry

Research into poly(acryloyl morpholine) xerogel networks suitable for gel permeation chromatography of small molecules indicates the use of related compounds in creating advanced materials for chromatographic applications (Epton et al., 1976). Additionally, the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes as potent catalysts for the Heck reaction underscore the importance of such compounds in catalysis and organic synthesis (Singh et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(E)-3-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6.C4H6O6/c1-27-18-15-17(6-7-21(26)24-8-4-3-5-20(24)25)16-19(28-2)22(18)30-14-11-23-9-12-29-13-10-23;5-1(3(7)8)2(6)4(9)10/h3,5-7,15-16H,4,8-14H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b7-6+;/t;1-,2-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUUIZBTYZGJGL-HJONKQCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C=CC(=O)N3CCC=CC3=O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCCN2CCOCC2)OC)/C=C/C(=O)N3CCC=CC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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